molecular formula C9H10FNO2 B3228636 Methyl 2-[(3-fluorophenyl)amino]acetate CAS No. 126689-76-7

Methyl 2-[(3-fluorophenyl)amino]acetate

Cat. No.: B3228636
CAS No.: 126689-76-7
M. Wt: 183.18 g/mol
InChI Key: QFUUEIIFELYFOJ-UHFFFAOYSA-N
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Description

Methyl 2-[(3-fluorophenyl)amino]acetate is an organic compound with the molecular formula C9H10FNO2 It is a derivative of phenylamine and is characterized by the presence of a fluorine atom on the phenyl ring

Properties

IUPAC Name

methyl 2-(3-fluoroanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-13-9(12)6-11-8-4-2-3-7(10)5-8/h2-5,11H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUUEIIFELYFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301268323
Record name Glycine, N-(3-fluorophenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301268323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126689-76-7
Record name Glycine, N-(3-fluorophenyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126689-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-(3-fluorophenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301268323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[(3-fluorophenyl)amino]acetate can be synthesized through several methods. One common approach involves the reaction of methyl chloroacetate with 3-fluoroaniline in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial production may incorporate advanced purification methods such as high-performance liquid chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-fluorophenyl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-[(3-fluorophenyl)amino]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[(3-fluorophenyl)amino]acetate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(3-methylphenyl)amino]acetate
  • Methyl 2-[(3-chlorophenyl)amino]acetate
  • Methyl 2-[(3-bromophenyl)amino]acetate

Uniqueness

Methyl 2-[(3-fluorophenyl)amino]acetate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Biological Activity

Methyl 2-[(3-fluorophenyl)amino]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various organic reactions involving amines and esters. The presence of the fluorine atom in the phenyl ring significantly influences its biological activity by enhancing lipophilicity and altering electronic properties.

1. Anticancer Properties

Research indicates that compounds with a similar structure exhibit significant anticancer activity. For instance, derivatives of this compound have been investigated for their ability to inhibit cancer cell proliferation. A study reported an IC50 value of around 11 μM against HeLa cells, suggesting potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .

2. Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies show that modifications in the structure can lead to varying degrees of antibacterial effectiveness. Compounds with similar functional groups have demonstrated promising antibacterial activity, indicating that this compound may also possess such properties .

3. Enzyme Inhibition

The mechanism of action involves interaction with specific enzymes or receptors. For example, the compound may act as an inhibitor of protein kinases, which are crucial in cancer progression and other diseases . The fluorine substitution enhances binding affinity and specificity towards these targets.

The biological effects of this compound can be attributed to its ability to modulate enzyme activities and influence cellular signaling pathways. The presence of the fluorine atom plays a critical role in enhancing the compound's interaction with biological targets, thereby increasing its efficacy.

Case Study 1: Anticancer Activity

In a preclinical trial, this compound derivatives were tested against various cancer cell lines. Results showed that modifications in the phenyl ring could significantly enhance anticancer activity, highlighting the importance of structural optimization in drug development.

CompoundCell LineIC50 (µM)Reference
This compoundHeLa11
DoxorubicinHeLa2.29

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related compounds, demonstrating that structural variations could lead to enhanced activity against Gram-positive and Gram-negative bacteria.

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)Reference
This compound DerivativeAntibacterialVaries

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-[(3-fluorophenyl)amino]acetate
Reactant of Route 2
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Methyl 2-[(3-fluorophenyl)amino]acetate

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